Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
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Overview
Description
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a synthetic compound with a unique structure that includes a pyrrolidinone ring substituted with an amino group and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
- Rac-(4R,5R)-4-amino-1-ethyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Uniqueness
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
CAS No. |
1820575-34-5 |
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Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4R,5R)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3/t6-,9-/m1/s1 |
InChI Key |
KKXCJOOZJZFBHY-HZGVNTEJSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)N)C2=CC=NN2C |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=NN2C |
Origin of Product |
United States |
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